molecular formula C6H2ClF4N B1459331 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227511-58-1

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1459331
CAS RN: 1227511-58-1
M. Wt: 199.53 g/mol
InChI Key: IAMZZUGNIRVXSJ-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 and its IUPAC name is 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . For instance, Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives also find use in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Materials Science Applications

2-Chloro-3-(trifluoromethyl)pyridine can be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .

Pesticide Production

2-chloro-6-trichloromethyl pyridine (CTC) is obtained by stepwise deep chlorination of 2-methylpyridine . CTC has a wide range of applications. For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .

Organic Synthesis

Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Safety and Hazards

The safety information for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the protection of crops from pests . This suggests that the targets could be certain pests detrimental to crops.

Mode of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound interacts with its targets in a way that effectively controls pests.

Biochemical Pathways

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This implies that the compound may affect pathways related to these properties.

Pharmacokinetics

It’s known that the compound is a colorless to light-yellow liquid at room temperature , which may influence its bioavailability.

Result of Action

The compound’s use in pest control suggests that it effectively inhibits the growth or activity of certain pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound’s effectiveness in pest control is likely influenced by factors such as the type of crop, the specific pests present, and the environmental conditions of the crop field . Moreover, the compound has low residues in the soil, meeting increasingly stringent environmental requirements .

properties

IUPAC Name

6-chloro-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMZZUGNIRVXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858620
Record name 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

CAS RN

1227511-58-1
Record name 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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